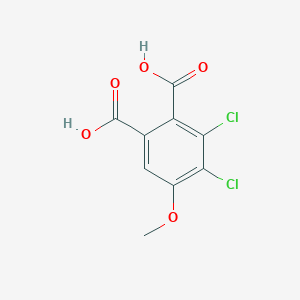

3,4-Dichloro-5-methoxyphthalic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2O5 |

|---|---|

Molecular Weight |

265.04 g/mol |

IUPAC Name |

3,4-dichloro-5-methoxyphthalic acid |

InChI |

InChI=1S/C9H6Cl2O5/c1-16-4-2-3(8(12)13)5(9(14)15)7(11)6(4)10/h2H,1H3,(H,12,13)(H,14,15) |

InChI Key |

QDURJKAHPJPIGG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)O)C(=O)O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 3,4 Dichloro 5 Methoxyphthalic Acid

Retrosynthetic Analysis of 3,4-Dichloro-5-methoxyphthalic Acid

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. For this compound, the analysis involves strategically disconnecting bonds to identify plausible precursors.

The primary disconnections involve the two carboxylic acid groups and the substituents on the aromatic ring. A logical retrosynthetic approach would consider the formation of the phthalic acid moiety as a key transformation. This could be achieved through the oxidation of an ortho-disubstituted aromatic precursor, such as an appropriately substituted o-xylene (B151617) or a benzofuranone derivative.

A plausible retrosynthetic pathway is as follows:

Target Molecule: this compound.

Disconnect C-C bonds of the carboxyl groups: This suggests an oxidation reaction as the final step. The immediate precursor would be a molecule with two oxidizable groups, such as methyl or other alkyl groups, in the ortho position. A likely precursor is 3,4-dichloro-5-methoxy-o-xylene .

Alternative Precursor: Another common strategy for forming phthalic acids is the oxidation of a substituted phthalide (B148349) (1(3H)-isobenzofuranone). researchgate.net A relevant precursor would therefore be a substituted 3-methyl-7-methoxyphthalide , which upon oxidation could yield the desired phthalic acid. A patent for the synthesis of a related compound, 3-methoxy-6-chlorophthalic acid, utilizes the permanganate (B83412) oxidation of 3-methyl-4-chloro-7-methoxyphthalide-3-carboxylic acid, supporting this approach. google.com

Disconnect Ring Substituents: The synthesis of the substituted benzene (B151609) ring itself is a critical challenge. The arrangement of the chloro, methoxy (B1213986), and precursor alkyl groups must be achieved with high regioselectivity. This involves a careful sequence of electrophilic aromatic substitution reactions, considering the directing effects of the existing groups on the ring. libretexts.orgpressbooks.pub For example, one could start with a methoxyphenol derivative and introduce the chloro and alkyl groups in a stepwise manner.

This analysis highlights that the primary challenges in the synthesis are the controlled oxidation to form the diacid without degrading the ring and, most importantly, the regioselective construction of the polysubstituted benzene core.

Classical and Modern Synthetic Approaches to this compound

The synthesis of substituted phthalic acids can be achieved through a variety of classical and modern methods.

Conventional Reaction Pathways for Phthalic Acid Derivatives

Historically, phthalic acid and its derivatives have been synthesized through several robust methods:

Oxidation of o-Xylenes: The catalytic oxidation of o-xylene is a major industrial method for producing phthalic anhydride (B1165640). This concept can be extended to substituted o-xylenes to create substituted phthalic acids. However, the harsh conditions required can sometimes lead to side reactions or decomposition of sensitive functional groups.

Diels-Alder Reaction: A powerful method for constructing the core ring structure involves the Diels-Alder reaction between a substituted furanone and a dienophile, which can lead to substituted phthalides or tetrahydrophthalic anhydrides that are later aromatized. nih.govgoogle.com

From Phthalic Anhydride: Phthalic anhydride itself can be a starting material. Electrophilic substitution on the anhydride can provide substituted derivatives, although controlling the regioselectivity can be difficult. youtube.comyoutube.com

Hydrolysis of Phthalonitriles: The hydrolysis of substituted phthalonitriles, often synthesized from corresponding dichlorobenzenes, provides a direct route to the diacid. Phthalonitriles are common precursors in the synthesis of related compounds like phthalocyanines. nih.gov

Specific Synthesis Routes for this compound

While a specific, documented synthesis for this compound is not prevalent in readily available literature, a plausible route can be constructed based on analogous preparations of similar halogenated and methoxylated phthalic acids. google.com A likely pathway involves the permanganate oxidation of a suitably substituted phthalide.

A proposed synthetic sequence could start from a precursor like 2,4-dichloro-5-methoxyaniline. googleapis.com This aniline (B41778) could undergo reactions to introduce the necessary carbon framework, which is then oxidized. A key intermediate could be a substituted 1,2-dimethylbenzene, which is then oxidized to the final diacid.

Table 1: Proposed Synthesis Steps based on Analogous Reactions

| Step | Reaction | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Introduction of a ketone that can be a precursor to an alkyl group. | researchgate.net |

| 2 | Chlorination | Cl₂, FeCl₃ or N-Chlorosuccinimide | Regioselective introduction of chloro groups onto the aromatic ring. | google.com |

| 3 | Methoxy-lation | Dimethyl sulfate (B86663), base | Introduction of the methoxy group. | google.com |

This table presents a generalized, plausible sequence. The exact order and specific reagents would need to be optimized to achieve the desired regiochemistry.

Exploration of Alternative Precursors and Reaction Conditions

The choice of precursors and conditions is critical for yield and purity.

Alternative Precursors: Instead of building the molecule from a simple benzene ring, one could start with a more complex, commercially available substituted benzene. For example, starting with a dichloromethoxy-toluene would simplify the synthesis by only requiring the introduction and subsequent oxidation of a second methyl group. 3,4-Dihydroxy-5-methoxybenzoic acid is a known compound that could potentially be a starting point, requiring chlorination and introduction of the second carboxyl group. medchemexpress.comnih.gov

Reaction Conditions:

Oxidation: While potassium permanganate is a classic oxidizing agent, modern alternatives could offer better control and milder conditions. Catalytic oxidation using air or other oxidants with a transition metal catalyst could be explored. acs.org

Chlorination: The choice of chlorinating agent (e.g., Cl₂, SO₂Cl₂, N-chlorosuccinimide) can influence the regioselectivity and reactivity.

Methylation: Dimethyl sulfate is effective but highly toxic. Greener alternatives like dimethyl carbonate could be considered.

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of a polysubstituted benzene like this compound presents a significant challenge in regioselectivity—ensuring the substituents are added to the correct positions on the ring. nih.gov There are no stereocenters in the final molecule, so stereochemical control is not a factor, but regiochemical control is paramount.

The outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. youtube.com

-OCH₃ (Methoxy): Strongly activating and ortho-, para-directing.

-Cl (Chloro): Deactivating but ortho-, para-directing.

-COOH (Carboxylic acid) / -R (Alkyl): The directing effect of the groups that will become the carboxylic acids is crucial. An alkyl group is activating and ortho-, para-directing. A carboxyl group is strongly deactivating and meta-directing.

Strategic Synthesis Order: To achieve the 1,2-dicarboxyl, 3,4-dichloro, 5-methoxy substitution pattern, the synthesis must be carefully planned. A Friedel-Crafts reaction, often used to introduce alkyl groups, is inhibited by deactivating groups like -COOH or multiple halogens. libretexts.org Therefore, the alkyl groups (precursors to the diacid) should likely be introduced before strongly deactivating groups.

A possible regioselective strategy:

Start with a methoxy-substituted precursor. The powerful ortho-, para-directing effect of the methoxy group can be used to guide the initial substitutions.

Introduce the two alkyl groups (e.g., as a single o-xylene unit or sequentially).

Perform the dichlorination. The positions of chlorination will be influenced by the combined directing effects of the methoxy and alkyl groups.

Finally, oxidize the alkyl groups to carboxylic acids. This step is typically performed last as the carboxyl groups are strongly deactivating and would make prior electrophilic substitutions very difficult.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles aims to make the synthesis more environmentally benign and efficient. rsc.org

Atom Economy: Designing a synthesis where the maximum number of atoms from the reactants are incorporated into the final product. Diels-Alder reactions, for example, are known for their high atom economy. acs.org

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. For instance, using a catalyst for oxidation with air as the terminal oxidant is preferable to using stoichiometric permanganate. acs.org

Benign Solvents and Conditions: Whenever possible, using water or other environmentally friendly solvents is preferred. rsc.org Modern methods like photocatalytic and electrochemical synthesis often operate under mild conditions, reducing energy consumption and improving safety. numberanalytics.com

Renewable Feedstocks: An advanced green approach would involve synthesizing the aromatic core from biomass-derived precursors, such as 2-pyrones, rather than petroleum-based feedstocks like benzene or xylene. acs.org

Table 2: Application of Green Chemistry Principles

| Principle | Conventional Method | Greener Alternative | Benefit |

|---|---|---|---|

| Oxidant | Potassium Permanganate (KMnO₄) | Catalytic O₂ or H₂O₂ | Reduces heavy metal waste. |

| Solvent | Organic Solvents (e.g., Dichloroethane) | Water, Supercritical CO₂, or solvent-free conditions. | Reduces volatile organic compound (VOC) emissions. |

| Starting Material | Petroleum-based aromatics | Biomass-derived furans or pyrones. | Use of renewable resources. acs.org |

| Energy | High-temperature heating for oxidation/aromatization. | Photocatalysis or electrochemical synthesis at ambient temperature. | Lower energy consumption and improved safety. numberanalytics.com |

By integrating these principles, the synthesis of this compound could be made more sustainable and efficient.

Scientific Data on this compound Synthesis Remains Elusive

Despite a comprehensive search of available scientific literature and patent databases, detailed information regarding the synthetic methodologies, process optimization, reaction kinetics, and mechanistic elucidation for the chemical compound this compound could not be located.

While information on related compounds is available, the data does not directly address the specific structural and chemical properties of this compound. The search results did provide information on the following similar, but distinct, molecules:

3,5-dichloro-4-methoxybenzoic acid: Various synthetic routes are documented for this compound, often starting from 3,5-dichloro-4-hydroxybenzoic acid.

2,4-dichloro-5-methoxyaniline: This compound is mentioned as an intermediate in the synthesis of other chemical products.

3,6-dichloro-2-methoxybenzoic acid (Dicamba): The synthesis of this herbicide is well-documented.

The absence of specific data for this compound suggests that it may be a novel compound, a rarely synthesized intermediate, or is referred to by a different systematic name not commonly used in public literature. Without any foundational scientific information on its synthesis, it is not possible to construct an article detailing its reaction kinetics or mechanistic pathways as per the requested outline.

Therefore, the generation of the requested article focusing solely on the chemical compound “this compound” cannot be fulfilled at this time due to the lack of available scientific and technical data in the public domain.

Chemical Reactivity and Mechanistic Investigations of 3,4 Dichloro 5 Methoxyphthalic Acid

Electrophilic Aromatic Substitution Reactions of the Dichloromethoxyphthalic Acid Moiety

The benzene (B151609) ring of 3,4-dichloro-5-methoxyphthalic acid is substituted with two strongly deactivating and ortho, para-directing chlorine atoms, one moderately activating and ortho, para-directing methoxy (B1213986) group, and two strongly deactivating and meta-directing carboxylic acid groups. The combined effect of these substituents makes the aromatic ring significantly deactivated towards electrophilic aromatic substitution (EAS). chemcess.com The two carboxyl groups strongly withdraw electron density from the ring, making it less nucleophilic. chemcess.com

The directing effects of the substituents are as follows:

-COOH groups: Meta-directing and strongly deactivating.

-Cl atoms: Ortho, para-directing and deactivating.

-OCH₃ group: Ortho, para-directing and activating.

Considering the positions of the existing substituents, any potential electrophilic attack would be directed to the only available position on the ring, C6. However, the strong deactivating nature of the two adjacent carboxyl groups and the two chlorine atoms would likely make electrophilic substitution at this position extremely difficult to achieve under standard laboratory conditions. Harsh reaction conditions would probably be required, which could lead to degradation of the molecule.

Nucleophilic Substitution Reactions on the Aromatic Ring System

Nucleophilic aromatic substitution (SNAr) on the aromatic ring of this compound is a more plausible reaction pathway than EAS. The presence of two electron-withdrawing chlorine atoms and two carboxyl groups makes the aromatic ring electron-deficient and thus more susceptible to attack by nucleophiles. The chlorine atoms can act as leaving groups in an SNAr reaction.

The reaction of a related compound, 4,5-dichlorophthalic anhydride (B1165640), with various nucleophiles such as thiosemicarbazide (B42300) and amines has been studied, demonstrating the susceptibility of the dichlorinated phthalic system to nucleophilic attack. nih.gov In the case of this compound, a strong nucleophile could potentially displace one or both of the chlorine atoms. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate, and thus the feasibility of the reaction, would be enhanced by the presence of the electron-withdrawing carboxyl groups.

Reactivity of the Carboxyl Functional Groups in this compound

The two carboxylic acid groups are the most reactive sites in the molecule under many conditions. Their reactivity is influenced by their ortho-positioning and the electronic effects of the other ring substituents.

Esterification and Amidation Pathways

Esterification: this compound can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding mono- or di-esters. chemcess.com The reaction proceeds via the Fischer esterification mechanism. However, the ortho-positioning of the two carboxyl groups can lead to steric hindrance, potentially making the formation of the diester more challenging than the monoester, especially with bulky alcohols. The reaction can be driven to completion by removing the water formed during the reaction.

Amidation: The carboxylic acid groups can also react with amines to form amides. This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, or by using coupling agents. Direct reaction with an amine at high temperatures is also possible, though it may lead to the formation of the cyclic imide if ammonia (B1221849) or a primary amine is used, due to the ortho-positioning of the carboxyl groups. The reaction of 4,5-dichlorophthalic anhydride with amines to form the corresponding phthalamic acid and phthalimide (B116566) derivatives has been reported. nih.gov

| Reaction | Reagents and Conditions | Expected Product(s) |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Mono- and/or Di-ester |

| Amidation | Amine (e.g., Ammonia, primary or secondary amine), Coupling agent or conversion to acid chloride | Mono- and/or Di-amide, or cyclic imide |

Decarboxylation Studies and Product Analysis

The decarboxylation of phthalic acids and their derivatives has been investigated under various conditions. nih.govnih.gov Generally, decarboxylation of aromatic carboxylic acids requires high temperatures or the presence of a catalyst. The presence of electron-withdrawing groups on the aromatic ring can facilitate decarboxylation. In the case of this compound, the two chlorine atoms and the other carboxyl group act as electron-withdrawing substituents, which could promote the loss of one or both carboxyl groups as carbon dioxide upon heating.

Bacterial decarboxylation of substituted phthalic acids has also been reported. For instance, a mixed culture of bacteria has been shown to decarboxylate 4-chlorophthalic acid to 3-chlorobenzoic acid. nih.gov It is conceivable that microbial systems could also mediate the decarboxylation of this compound.

Stability and Degradation Pathways under Controlled Chemical Conditions

The stability of this compound is influenced by factors such as temperature, pH, and the presence of catalysts.

Acid-catalyzed Reactions of this compound

Under acidic conditions and at elevated temperatures, this compound can undergo dehydration to form the corresponding cyclic anhydride, 3,4-dichloro-5-methoxyphthalic anhydride. This is a common reaction for ortho-dicarboxylic acids like phthalic acid itself. chemcess.comvedantu.comwikipedia.org The reaction is typically reversible, with the anhydride being hydrolyzed back to the diacid in the presence of water. vedantu.com

Photochemical Reactivity Studies

There is a lack of published research on the photochemical reactions of this compound. Typically, aromatic carboxylic acids can undergo various photochemical transformations, such as decarboxylation, cyclization, or reactions involving their substituents. The presence of chlorine atoms and a methoxy group would be expected to influence the absorption of UV-Vis light and the subsequent reaction pathways. However, without experimental studies, any discussion of specific photochemical products or mechanisms for this compound would be purely speculative.

Thermal Decomposition Mechanisms

No studies detailing the thermal decomposition of this compound have been found. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are standard methods for investigating the thermal stability and decomposition pathways of chemical compounds. For phthalic acid derivatives, thermal decomposition often involves decarboxylation and the formation of anhydrides. The specific temperatures at which these events would occur for this compound, and the identity of the resulting products, have not been documented.

Metal-Catalyzed Transformations Involving this compound

The field of metal-catalyzed reactions is vast, with numerous transformations possible for a molecule with the functional groups of this compound. For instance, palladium-catalyzed cross-coupling reactions could potentially engage the chloro-substituents, and various metals could catalyze the decarboxylation of the carboxylic acid groups. However, a review of the scientific literature reveals no specific examples of such transformations being applied to or studied with this compound. Research on related phthalic acid derivatives exists, but direct extrapolation of these results to the target compound would not be scientifically rigorous without experimental validation.

Advanced Spectroscopic and Structural Elucidation of 3,4 Dichloro 5 Methoxyphthalic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structure Determination

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For a hypothetical analysis of 3,4-Dichloro-5-methoxyphthalic acid, both ¹H and ¹³C NMR would be indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic proton, the methoxy (B1213986) group protons, and the carboxylic acid protons. The chemical shift (δ) of the single aromatic proton would be influenced by the electron-withdrawing effects of the two chlorine atoms and the two carboxylic acid groups, as well as the electron-donating effect of the methoxy group. Its multiplicity would provide information about coupling with any adjacent protons, though in this fully substituted benzene (B151609) ring, it would likely appear as a singlet. The methoxy protons would typically appear as a sharp singlet, and the acidic protons of the carboxyl groups would be observed as broad singlets, the position of which can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for each unique carbon atom in the molecule. This would include signals for the two carboxylic acid carbons, the carbon atoms of the benzene ring, and the methoxy carbon. The chemical shifts of the aromatic carbons would be highly informative, reflecting the substitution pattern. For instance, the carbons bearing the chlorine atoms would be significantly shifted compared to those attached to the carboxylic acid and methoxy groups.

For related compounds, such as 4-hydroxy-3-methoxybenzoic acid, typical ¹H NMR signals appear for aromatic protons around δ 6.96-7.70 ppm, and the carboxylic acid proton is observed at δ 166.57 ppm in the ¹³C NMR spectrum. phcogj.com In the case of 3,4-dichlorobenzoic acid, ¹H NMR signals for the aromatic protons are found between δ 7.777 and 8.064 ppm in DMSO-d₆.

Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including both IR and Raman techniques, provides a characteristic fingerprint of a molecule based on its vibrational modes. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid groups, often showing hydrogen bonding. A strong absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl groups in the carboxylic acids. The C-O stretching of the carboxylic acids and the methoxy group, as well as the C-Cl stretching vibrations, would appear in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the C=C stretching of the aromatic ring and the symmetric C=O stretching vibrations would be expected to show strong signals. The C-Cl stretches would also be observable. For phthalic acid itself, Raman spectra have been studied and can be used as a reference. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₆Cl₂O₅), HRMS would be used to determine the exact mass of the molecular ion. The presence of two chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, providing further confirmation of the compound's identity. While no specific HRMS data for the target compound was found, for related compounds like 4-nitrophenyl 4-(allyloxy)benzoate, a calculated mass was confirmed with high precision using this technique. rsc.org

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups. This would offer an unambiguous confirmation of the substitution pattern on the benzene ring and the conformation of the methoxy and carboxylic acid groups relative to the ring. Crystal structures of related benzoic acid derivatives, such as 3,4-dihydroxy-5-geranyl-benzoic acid, have been reported and show extensive hydrogen bonding networks. Similarly, the crystal structure of 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide has been determined, providing a reference for the analysis of dichlorinated aromatic compounds.

Vibrational Spectroscopy and Conformational Analysis in Solution and Solid States

The conformation of the carboxylic acid and methoxy groups relative to the benzene ring can influence the spectroscopic properties. In solution, these groups may exhibit rotational freedom, leading to different conformers. Vibrational spectroscopy can be used to study these conformational equilibria. For instance, changes in the IR or Raman spectra as a function of temperature or solvent polarity can provide insights into the relative stabilities of different conformers. In the solid state, the conformation is fixed within the crystal lattice, and the spectroscopic data reflects this specific arrangement. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to assign vibrational modes and to predict the most stable conformers.

Chiroptical Properties and Stereochemical Characterization (if applicable)

For this compound itself, there are no stereogenic centers, and therefore, it is achiral and would not exhibit chiroptical properties such as optical rotation or circular dichroism. However, if this molecule were used as a resolving agent or incorporated into a larger chiral molecule, these techniques would become relevant for determining the absolute configuration of the resulting stereoisomers.

Theoretical and Computational Chemistry Studies of 3,4 Dichloro 5 Methoxyphthalic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution and the three-dimensional shape of the compound.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable geometric structure of a molecule (i.e., its optimized geometry). This would involve calculations to find the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of 3,4-Dichloro-5-methoxyphthalic acid. While DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed for such tasks on similar molecules, specific results for the target compound are not available.

A hypothetical data table for optimized geometric parameters would look like this, but the values remain undetermined without actual calculations.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Value |

|---|---|

| C3-C4 Bond Length (Å) | Data not available |

| C4-Cl Bond Length (Å) | Data not available |

| C5-O(methoxy) Bond Length (Å) | Data not available |

| C1-C(O)OH Bond Angle (°) | Data not available |

Ab initio methods, which are based on first principles of quantum mechanics, are used to predict various electronic properties. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the dipole moment, and the molecular electrostatic potential (MEP). These properties are crucial for understanding a molecule's reactivity and intermolecular interactions. No such predictions have been published for this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

For flexible molecules, molecular dynamics (MD) simulations are employed to explore the different spatial arrangements (conformations) that the molecule can adopt over time. This would be particularly relevant for the carboxylic acid and methoxy (B1213986) groups of this compound, as their rotation can lead to various conformers with different energy levels. Such studies would provide a comprehensive picture of the molecule's dynamic behavior, but no MD simulation results for this compound have been reported.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which are invaluable for identifying and characterizing a compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies would aid in the experimental analysis of this compound. However, no computationally predicted spectroscopic data for this molecule are available.

A table of predicted vibrational frequencies would typically be presented as follows, but is currently unpopulated.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O stretch (carboxylic acid) | Data not available |

| O-H stretch (carboxylic acid) | Data not available |

| C-Cl stretch | Data not available |

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding Networks, Halogen Bonding)

The arrangement of molecules in a solid-state or in solution is governed by intermolecular forces. For this compound, computational analysis could reveal the nature and strength of hydrogen bonding between the carboxylic acid groups and potential halogen bonding involving the chlorine atoms. This is essential for understanding its physical properties like melting point and solubility. Without specific studies, any discussion on this topic would be purely speculative.

Mechanistic Path Calculations for Key Chemical Transformations

While specific mechanistic path calculations for this compound are not extensively available in the current body of scientific literature, theoretical and computational chemistry provides a framework to predict and understand the key chemical transformations this molecule can undergo. By examining studies on analogous substituted phthalic acids, we can infer the likely mechanistic pathways and energetic barriers for reactions such as intramolecular anhydride (B1165640) formation and decarboxylation. These transformations are fundamental to the reactivity and potential applications of this compound.

Anhydride Formation

The formation of a cyclic anhydride from a dicarboxylic acid is a critical transformation. For this compound, this would involve an intramolecular dehydration reaction to form 3,4-dichloro-5-methoxyphthalic anhydride. This reaction is typically facilitated by heating or the use of a dehydrating agent.

The generally accepted mechanism for the thermal anhydride formation from phthalic acid involves the following steps:

Proton Transfer: An initial intramolecular or intermolecular proton transfer occurs, leading to a zwitterionic intermediate where one carboxylic acid group is protonated and the other is deprotonated.

Nucleophilic Attack: The carboxylate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the protonated carboxylic acid group.

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

Water Elimination: The intermediate then collapses, eliminating a molecule of water to form the cyclic anhydride.

The presence of substituents on the aromatic ring significantly influences the rate and energetics of this reaction. The electron-withdrawing chloro groups at the 3- and 4-positions are expected to increase the electrophilicity of the carbonyl carbons, potentially facilitating the nucleophilic attack. Conversely, the electron-donating methoxy group at the 5-position may have a counteracting effect.

Computational studies on the hydrolysis of phthalic anhydride, the reverse reaction, provide insights into the stability of the anhydride ring. Kinetic studies have shown that the hydrolysis mechanism can be influenced by pH and the presence of catalysts. researchgate.net For substituted phthalic anhydrides, the electronic nature of the substituents affects the rate of hydrolysis, which in turn relates to the stability of the anhydride and the energetics of its formation. researchgate.net

Below is a table summarizing hypothetical relative energy barriers for the formation of substituted phthalic anhydrides based on the electronic effects of substituents, as specific computational data for this compound is not available.

| Compound | Substituent Effects | Predicted Relative Activation Energy for Anhydride Formation |

| Phthalic Acid | Reference compound | Baseline |

| 4,5-Dichlorophthalic Acid | Two electron-withdrawing groups | Lower than baseline |

| 4-Methoxyphthalic Acid | One electron-donating group | Higher than baseline |

| This compound | Two electron-withdrawing groups, one electron-donating group | Intermediate, likely lower than baseline due to the dominance of the two chloro groups |

This table is illustrative and based on general chemical principles, not on specific computational results for the listed compounds.

Decarboxylation

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is another key transformation for phthalic acids. The ease of decarboxylation depends on the stability of the resulting carbanion or carbocation intermediate. For phthalic acid itself, decarboxylation to benzoic acid is a known reaction, particularly under certain catalytic or thermal conditions. nih.gov

The mechanism of decarboxylation can vary. For some substituted phthalic acids, the reaction is proposed to proceed through an initial reduction followed by oxidative decarboxylation. nih.gov In other cases, particularly with ortho-hydroxy benzoic acids, acid catalysis plays a crucial role in lowering the activation energy barrier for CO2 elimination. nih.gov A density functional theory (DFT) study on the acid-catalyzed decarboxylation of salicylic (B10762653) acids indicated that protonation of the carboxyl group significantly facilitates the reaction. nih.gov

Computational studies on the thermal decomposition of various carboxylic acids have provided valuable data on activation energies. For instance, studies on perfluoroalkyl carboxylic acids show that C-C bond cleavage is a key initial step, with activation energies in the range of 75-90 kcal/mol. nsf.gov While structurally different, these studies highlight the significant energy input required for uncatalyzed decarboxylation.

The table below presents data from a DFT study on the acid-catalyzed decarboxylation of salicylic acid and its derivatives, which can serve as a model for understanding the potential effects of substituents on the decarboxylation of a substituted phthalic acid like this compound.

| Reactant | Reaction Energy Barrier (Gas Phase, kcal/mol) nih.gov | Reaction Energy Barrier (Aqueous, kcal/mol) nih.gov |

| Salicylic Acid | 20.98 | 20.93 |

| 3-Methylsalicylic Acid | 20.44 | 20.31 |

| 3-Chlorosalicylic Acid | 19.85 | 19.55 |

| 3-Fluorosalicylic Acid | 19.95 | 19.68 |

These data illustrate that electron-withdrawing substituents like chlorine can lower the energy barrier for acid-catalyzed decarboxylation in this model system. nih.gov This suggests that a similar catalytic pathway might be viable for this compound, although the specific energetic landscape would require dedicated computational investigation.

Derivatization Strategies and Analogue Synthesis for Functional Exploration

Synthesis of Esters and Amides of 3,4-Dichloro-5-methoxyphthalic Acid

The two carboxylic acid groups of this compound are primary sites for derivatization, readily undergoing esterification and amidation reactions. These transformations are fundamental in modifying the solubility, reactivity, and biological activity of the parent compound.

Esterification: The conversion of the dicarboxylic acid to its corresponding diester can be achieved through several standard methods. The most direct route is Fischer esterification, involving reaction with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For more sensitive alcohols or to achieve higher yields under milder conditions, the carboxylic acids can first be converted to a more reactive intermediate. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride yields the highly reactive 3,4-dichloro-5-methoxyphthaloyl chloride, which subsequently reacts smoothly with alcohols to form the desired diesters.

Amidation: Similarly, amides are synthesized by reacting the dicarboxylic acid with primary or secondary amines. Direct condensation is possible but often requires high temperatures. A more common and efficient approach involves the use of coupling reagents that activate the carboxylic acid groups. Reagents such as O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) facilitate amide bond formation under mild conditions. pierpalab.com Alternatively, conversion to the diacyl chloride followed by reaction with an amine is a highly effective method for producing the corresponding diamides.

The table below illustrates the potential products from the esterification and amidation of this compound with various common reagents.

| Reagent | Product Type | Resulting Compound Name |

| Methanol (CH₃OH) | Diester | Dimethyl 3,4-dichloro-5-methoxyphthalate |

| Ethanol (C₂H₅OH) | Diester | Diethyl 3,4-dichloro-5-methoxyphthalate |

| Benzyl Alcohol | Diester | Dibenzyl 3,4-dichloro-5-methoxyphthalate |

| Ammonia (B1221849) (NH₃) | Diamide | 3,4-Dichloro-5-methoxyphthalamide |

| Aniline (B41778) | Diamide | N1,N2-Diphenyl-3,4-dichloro-5-methoxyphthalamide |

| Diethylamine | Diamide | N1,N1,N2,N2-Tetraethyl-3,4-dichloro-5-methoxyphthalamide |

Modification of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) on the aromatic ring offers another site for chemical modification, primarily through ether cleavage (demethylation). This reaction converts the methoxy group into a hydroxyl group (-OH), yielding 3,4-dichloro-5-hydroxyphthalic acid.

A powerful and widely used reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). mdma.chgvsu.eduorgsyn.org The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. orgsyn.org BBr₃ is particularly effective because it is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl-oxygen bond. gvsu.edu This transformation is valuable as it introduces a phenolic hydroxyl group, which can undergo a host of further reactions, such as alkylation, acylation, or be used to modulate the electronic properties of the aromatic ring. Care must be taken, as the acidic conditions generated during workup could potentially interact with other functional groups on the molecule.

Substitution Pattern Variation on the Aromatic Ring

Altering the substitution pattern on the aromatic ring of this compound is synthetically challenging due to the existing substituents. The aromatic ring is heavily substituted and electron-deficient, a consequence of the two electron-withdrawing chloro and carboxylic acid groups. This deactivation makes conventional electrophilic aromatic substitution reactions, which typically require electron-rich rings, highly unlikely to proceed at the single remaining vacant position (C-6).

Furthermore, the C-6 position is sterically hindered by the adjacent carboxylic acid and chlorine atom, further impeding potential reactions. Nucleophilic aromatic substitution (SₙAr) to replace the chlorine atoms would necessitate extremely harsh reaction conditions or the presence of a powerful nucleophile, and selectivity would be an issue.

Therefore, achieving variations in the substitution pattern is more practically accomplished by synthesizing analogues from different, appropriately substituted starting materials rather than by direct modification of the this compound core.

Polymerization and Co-polymerization Studies Utilizing this compound as a Monomer

As a dicarboxylic acid, this compound is a suitable monomer for step-growth polymerization. It can react with difunctional co-monomers, such as diols or diamines, to produce polyesters and polyamides, respectively. The resulting polymers would incorporate the dichloromethoxy aromatic moiety into their backbones, potentially imparting specific properties like thermal stability, flame retardancy (due to the chlorine content), and altered solubility.

Polyesterification: Reaction with a diol, for example, ethylene (B1197577) glycol or bisphenol A, in the presence of an acid catalyst at high temperatures would lead to the formation of a polyester, with water being eliminated as a byproduct.

Polyamidation: Similarly, condensation with a diamine, such as hexamethylenediamine (B150038) or 4,4'-diaminodiphenyl sulfone, would yield a polyamide.

The properties of the resulting polymer can be tuned by the choice of the co-monomer. The rigid, substituted aromatic ring of the phthalic acid derivative would likely increase the glass transition temperature (Tg) of the polymer compared to polymers made from aliphatic dicarboxylic acids.

The table below outlines potential polymers derived from this compound.

| Co-monomer | Polymer Type | Potential Polymer Name |

| Ethylene Glycol | Polyester | Poly(ethylene 3,4-dichloro-5-methoxyphthalate) |

| 1,4-Butanediol | Polyester | Poly(butylene 3,4-dichloro-5-methoxyphthalate) |

| Hexamethylenediamine | Polyamide | Poly(hexamethylene 3,4-dichloro-5-methoxyphthalamide) |

| 1,4-Phenylenediamine | Polyamide | Poly(p-phenylene 3,4-dichloro-5-methoxyphthalamide) |

Synthesis of Heterocyclic Compounds Incorporating the Dichloromethoxy Aromatic Moiety

The ortho-positioning of the two carboxylic acid groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization or condensation reactions.

Phthalic Anhydride (B1165640) Formation: One of the most straightforward transformations is the formation of the corresponding phthalic anhydride. Simple thermal dehydration, often by heating the acid above its melting point (typically >200°C), eliminates one molecule of water to form 3,4-dichloro-5-methoxyphthalic anhydride. wikipedia.org This reaction can also be facilitated by chemical dehydrating agents like acetic anhydride. google.com The resulting anhydride is a stable, crystalline solid and a versatile intermediate itself.

Phthalimide (B116566) Synthesis: The phthalic acid or its anhydride can be reacted with primary amines or ammonia to form N-substituted phthalimides. orgsyn.orgbyjus.com For example, heating the anhydride with an amine like aniline or benzylamine (B48309) leads to the formation of the corresponding N-aryl or N-benzyl phthalimide. pierpalab.com This reaction proceeds via the formation of an intermediate phthalamic acid, which then cyclizes upon further heating. This method provides a robust route to a wide array of imides, incorporating the dichloromethoxy aromatic core into more complex structures. chemistnotes.comrsc.org

The table below shows some heterocyclic compounds that can be synthesized from this compound.

| Reagent(s) | Heterocyclic Class | Resulting Compound Name |

| Heat or Acetic Anhydride | Anhydride | 3,4-Dichloro-5-methoxyphthalic anhydride |

| Ammonia (NH₃), then heat | Imide | 3,4-Dichloro-5-methoxyphthalimide |

| Aniline (C₆H₅NH₂), heat | Imide | N-Phenyl-3,4-dichloro-5-methoxyphthalimide |

| Hydrazine (N₂H₄), heat | Fused Heterocycle | 6,7-Dichloro-8-methoxyphthalazine-1,4-dione |

Exploration of Molecular Interactions and Advanced Applications of 3,4 Dichloro 5 Methoxyphthalic Acid and Its Derivatives

Utilization as a Synthetic Intermediate for Complex Organic Molecules

There is a lack of specific examples in the scientific literature detailing the use of 3,4-Dichloro-5-methoxyphthalic acid as a synthetic intermediate for the construction of complex organic molecules. Phthalic acids, in general, are versatile starting materials in organic synthesis. Their dicarboxylic acid functionality allows for the formation of anhydrides, esters, and amides, which can be further elaborated into more complex structures. The chlorine and methoxy (B1213986) substituents on the aromatic ring of this compound could, in principle, be utilized in cross-coupling reactions or nucleophilic aromatic substitution to build molecular complexity. However, specific instances of such applications for this particular compound are not documented in the available search results.

Supramolecular Assembly and Host-Guest Chemistry Investigations

No specific studies on the involvement of this compound in supramolecular assembly or host-guest chemistry were identified. Carboxylic acids are well-known for their ability to form strong hydrogen bonds, a key interaction in supramolecular chemistry. It can be theorized that this compound could participate in the formation of hydrogen-bonded networks or act as a guest molecule in appropriately sized host cavities. However, without experimental data, any discussion of its role in these areas remains speculative.

Ligand Design and Coordination Chemistry Studies with Metal Centers

There are no specific studies found that describe the use of this compound in ligand design or its coordination chemistry with metal centers. The carboxylic acid groups of phthalic acids can act as bidentate or bridging ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) or other coordination complexes. The electronic effects of the chloro and methoxy groups on the aromatic ring would be expected to influence the coordination properties of the carboxylate groups. However, the synthesis and characterization of any such metal complexes involving this compound have not been reported in the available literature.

Interaction with Biological Macromolecules: Fundamental Binding Studies

No direct research was found on the fundamental binding studies of this compound with biological macromolecules.

Enzyme Inhibition/Activation Mechanism Elucidation (at a theoretical or in vitro molecular level, non-clinical)

There are no available in vitro or theoretical studies detailing the interaction of this compound with any enzymes. Therefore, no data on enzyme inhibition or activation mechanisms can be provided.

Receptor Binding Studies (at a theoretical or in vitro molecular level, non-clinical)

No theoretical or in vitro studies on the binding of this compound to any biological receptors were found in the scientific literature. Consequently, there are no research findings to report in this area.

Environmental Transformation Pathways and Degradation Mechanisms of 3,4 Dichloro 5 Methoxyphthalic Acid

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

There is no specific information available on the photodegradation of 3,4-dichloro-5-methoxyphthalic acid. In general, the photodegradation of aromatic compounds in the environment can occur through direct photolysis, where the molecule absorbs sunlight and undergoes transformation, or indirect photolysis, involving reactions with photochemically generated reactive species such as hydroxyl radicals. For chlorinated and methoxylated aromatic compounds, photodegradation can lead to dechlorination, demethoxylation, and ring cleavage. The specific wavelengths of light absorbed and the quantum yield of these reactions would be critical in determining the environmental persistence of this compound.

Microbial Degradation Pathways and Metabolite Identification

No studies have been found that detail the microbial degradation of this compound or identify its metabolites. The microbial breakdown of chlorinated aromatic compounds is a known environmental process, often involving initial dehalogenation reactions under either aerobic or anaerobic conditions. Similarly, the cleavage of methoxy (B1213986) groups (O-demethylation) is a common step in the microbial metabolism of methoxylated aromatics. It is plausible that microorganisms could utilize this compound as a carbon source, potentially through pathways involving dioxygenase-catalyzed ring opening, followed by further degradation. However, the specific enzymes, microbial species, and metabolic intermediates involved with this compound are unknown.

Sorption and Leaching Studies in Soil Matrices

Specific data on the sorption and leaching of this compound in soil are not present in the available literature. The mobility of organic acids in soil is heavily influenced by their acidity (pKa), the soil's pH, organic carbon content, and clay mineralogy. As a dicarboxylic acid, the ionization state of this compound would be pH-dependent, affecting its water solubility and interaction with soil particles. Generally, anionic forms of organic compounds exhibit greater mobility and leaching potential. The chlorine and methoxy substituents would also influence its polarity and partitioning behavior.

Biotransformation Potential by Fungi and Microorganisms

Information on the biotransformation of this compound by fungi and other microorganisms is not available. Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants through the action of extracellular ligninolytic enzymes. Potential biotransformation reactions could include hydroxylation, demethylation, and dechlorination. Without dedicated research, the susceptibility of this compound to such transformations remains uncharacterized.

Chemical Hydrolysis and Oxidation in Environmental Systems

There are no specific studies on the chemical hydrolysis or oxidation of this compound in environmental systems. The ester linkages in some phthalates are subject to hydrolysis, but as a phthalic acid, this compound itself is a product of hydrolysis of its corresponding esters. The aromatic ring and its substituents may be susceptible to oxidation by strong oxidizing agents found in some environmental compartments, such as hydroxyl radicals. The rates of these reactions would be dependent on factors like pH, temperature, and the presence of catalysts.

Future Research Directions and Emerging Paradigms for 3,4 Dichloro 5 Methoxyphthalic Acid

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The confluence of chemistry and artificial intelligence (AI) is revolutionizing the discovery and development of new molecules. rsc.orgrsc.org For 3,4-Dichloro-5-methoxyphthalic acid, AI and machine learning (ML) offer powerful tools to accelerate research and uncover novel applications.

Predictive modeling can be employed to forecast the physicochemical properties and biological activities of this compound and its derivatives. By training algorithms on large datasets of known compounds, it is possible to estimate parameters such as solubility, reactivity, and potential toxicity without the need for extensive initial laboratory work. rsc.org For instance, ML models could predict how modifications to the methoxy (B1213986) group or the chlorine substituents would affect the molecule's electronic properties and, consequently, its utility in specific applications.

Furthermore, AI can be instrumental in designing synthetic routes. nih.gov Retrosynthesis algorithms can propose novel and efficient pathways to this compound, potentially identifying greener or more cost-effective methods than traditional approaches. nih.gov Machine learning can also optimize reaction conditions by analyzing experimental data to find the ideal parameters for maximizing yield and minimizing byproducts. nih.gov The development of human-interpretable ML models, such as chemical reactivity flowcharts, could augment the creativity of chemists in discovering new reactions and applications for this compound. nih.gov

A summary of potential AI and ML applications is presented in the table below.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Property Prediction | Algorithms trained on chemical databases to predict physicochemical and biological properties. | Rapidly screen for potential applications (e.g., as a polymer precursor, agrochemical, or pharmaceutical intermediate). |

| Retrosynthesis | AI-driven tools to propose novel synthetic pathways. | Discover more efficient, sustainable, and cost-effective manufacturing processes. |

| Reaction Optimization | ML models to identify optimal reaction conditions (temperature, solvent, catalyst). | Increase reaction yields and purity, reducing waste and cost. |

| De Novo Design | Generative models to design new analogues with desired properties. | Create a library of derivatives with tailored functionalities for specific targets. researchgate.net |

Application in Sustainable Chemistry Methodologies

The principles of green chemistry are increasingly guiding chemical synthesis and application. Future research on this compound should prioritize the integration of sustainable practices.

One key area is the development of greener synthetic routes. This could involve the use of renewable starting materials, such as those derived from biomass. nih.gov For example, research into the production of substituted phthalic anhydrides from biobased furans could provide a sustainable pathway to precursors for this compound. nih.gov Additionally, employing environmentally benign solvents like glycerol (B35011) or water, and utilizing catalytic rather than stoichiometric reagents, would significantly improve the sustainability of its synthesis. nih.gov The use of catalysts that can be easily recovered and reused would further enhance the green credentials of the manufacturing process. rsc.org

Another avenue for sustainable application lies in the development of biodegradable or recyclable materials. Phthalic acids are precursors to polyesters and plasticizers. researchgate.netnih.gov Research could focus on incorporating this compound into polymer chains to create materials with enhanced properties, such as thermal stability or flame retardancy, while also designing them for easier degradation or chemical recycling. The development of efficient hydrolysis processes, potentially catalyzed by in situ formed carbonic acid from subcritical CO2 and water, could be explored for recycling polymers derived from this acid. nih.gov

Advanced Characterization Techniques for In-Situ Studies

Understanding the reaction mechanisms and kinetics involving this compound is crucial for optimizing its synthesis and application. Advanced in-situ characterization techniques allow for the real-time monitoring of chemical transformations as they occur in the reaction vessel.

Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be adapted for in-situ measurements. These techniques can provide valuable information on the formation of intermediates, the consumption of reactants, and the emergence of products. For instance, a method based on the fluorescence quenching of a chromophore has been used to monitor the synthesis of a phthalonitrile (B49051) derivative in situ, offering a novel way to track reaction progress. osha.gov Similar innovative approaches could be developed for reactions involving this compound.

In-situ derivatization is another powerful technique, particularly for analytical purposes. For example, phthalic anhydride (B1165640) can be derivatized in situ with veratrylamine on a collection filter to form a stable phthalamic acid, allowing for accurate quantification in air samples and avoiding interference from phthalic acid. researchgate.net This principle could be adapted for monitoring low concentrations of this compound or its anhydride in various matrices.

| Characterization Technique | Information Gained | Relevance to this compound |

| In-Situ FTIR/Raman | Real-time tracking of functional group changes. | Elucidation of reaction mechanisms and kinetics for synthesis and polymerization. |

| In-Situ NMR | Detailed structural information on intermediates and products in solution. | Understanding complex reaction pathways and identifying transient species. |

| In-Situ Fluorescence Spectroscopy | Monitoring reaction progress through changes in fluorescence. | Development of sensitive probes for specific reactions of the compound. osha.gov |

| In-Situ Derivatization HPLC | Quantification of the analyte in complex mixtures by converting it to a readily detectable derivative. | Accurate measurement in environmental or biological samples. researchgate.net |

Design of Next-Generation Analogues for Targeted Research Applications

The functional groups on this compound provide multiple handles for chemical modification, enabling the design of a vast library of next-generation analogues with tailored properties. The two carboxylic acid groups are particularly versatile, readily converting into esters, amides, acid chlorides, or anhydrides.

One promising direction is the synthesis of novel phthalimides. Phthalimides are a class of compounds with a broad spectrum of biological activities. nih.gov By reacting this compound or its anhydride with various primary amines, a diverse range of N-substituted phthalimides can be generated. The chlorine and methoxy substituents on the aromatic ring would modulate the electronic and steric properties of these phthalimides, potentially leading to new candidates for agrochemicals or pharmaceuticals. rsc.org

Another area of exploration is the use of this compound as a building block in materials science. The two carboxylic acid groups are ideal for creating cross-linked polymers or for synthesizing polyesters and polyamides with unique characteristics. The presence of chlorine atoms could impart flame-retardant properties to these materials, while the methoxy group could influence their solubility and processing characteristics.

Q & A

Q. What are the standard synthetic routes for 3,4-dichloro-5-methoxyphthalic acid, and how can purity be optimized?

The synthesis typically involves acid-catalyzed hydrolysis and selective crystallization. For example, boiling a dichlorinated precursor in 6N hydrochloric acid followed by acetone extraction yields the compound . To optimize purity, recrystallization from acetone or ethanol is recommended, with monitoring via melting point analysis (218–220°C, anhydride formation at ~210°C) . Thin-layer chromatography (TLC) using silica gel plates and a 3:1 hexane-ethyl acetate solvent system can verify purity.

Q. What safety protocols are critical when handling this compound in the lab?

Use chemical-resistant gloves (e.g., nitrile), protective eyewear, and lab coats to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation risks . Store in a cool, dry environment (<25°C) away from incompatible materials like strong bases or oxidizers . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

Conduct accelerated stability studies:

- pH stability : Dissolve the compound in buffered solutions (pH 3–9) and analyze degradation via HPLC over 24–72 hours.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and monitor changes in melting behavior .

Advanced Research Questions

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

- NMR spectroscopy : Compare H and C NMR spectra with computational models (e.g., DFT) to confirm substituent positions.

- X-ray crystallography : Resolve crystal structures to validate stereochemistry, particularly for anhydride forms formed at elevated temperatures .

- Mass spectrometry (HRMS) : Use electrospray ionization (ESI) to detect fragmentation patterns unique to chloro-methoxyphthalic acid derivatives.

Q. How do reaction conditions influence the synthesis of glycoconjugates from this compound?

In glycoconjugate synthesis (e.g., mucochloric acid derivatives), critical parameters include:

- Catalyst selection : Triphenylphosphine hydrobromide enhances nucleophilic substitution of methoxycarbonyloxy groups by amino alcohols .

- Solvent optimization : Use anhydrous acetone or DMF to minimize hydrolysis side reactions.

- Temperature control : Maintain 60–80°C during glucal addition to balance reaction rate and product stability .

Q. What strategies address contradictions in reported bioactivity data for derivatives?

- Dose-response validation : Replicate assays (e.g., antimicrobial or enzyme inhibition) across multiple cell lines or enzymatic batches.

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements.

- Computational docking : Compare molecular interactions of derivatives with target proteins (e.g., COX-2 or kinases) to rationalize divergent results .

Q. How can regioselectivity challenges in electrophilic substitution reactions be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.